2-Bromobenzyl alcohol

Palladium catalysis Dihydroisobenzofurans Microwave synthesis

2-Bromobenzyl alcohol provides the ortho-bromo substitution essential for Pd-catalyzed tandem Sonogashira/cyclization cascades—enabling dihydroisobenzofuran and chromene synthesis at 130°C in 15 min with only 1 mol% Pd. Meta- and para-bromo isomers fail in these transformations. The bifunctional benzylic -OH and aryl-Br handles permit orthogonal derivatization. In crystal engineering, unique Br···Br halogen bonding differentiates it from the 2-iodo analog. Select 2-bromobenzyl alcohol when reaction specificity, lower catalyst loading, and rapid heterocycle construction are required.

Molecular Formula C7H7BrO
Molecular Weight 187.03 g/mol
CAS No. 18982-54-2
Cat. No. B097588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzyl alcohol
CAS18982-54-2
Molecular FormulaC7H7BrO
Molecular Weight187.03 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)Br
InChIInChI=1S/C7H7BrO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2
InChIKeyIOWGHQGLUMEZKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobenzyl Alcohol (CAS 18982-54-2) – Ortho‑Substituted Building Block for Palladium‑Catalyzed Synthesis


2‑Bromobenzyl alcohol is a benzyl alcohol derivative bearing a bromine atom in the ortho position [REFS‑1]. This substitution pattern imparts distinct electronic and steric properties that influence its reactivity in cross‑coupling and nucleophilic substitution reactions [REFS‑2]. As a white to beige crystalline solid (m.p. 78–82 °C) [REFS‑3], it is employed primarily as a bifunctional building block in organic synthesis, where the benzylic hydroxyl group and the aryl bromide handle enable orthogonal functionalization [REFS‑4].

2-Bromobenzyl Alcohol – Why 3‑ or 4‑Bromo Analogs and Non‑Halogenated Benzyl Alcohols Are Not Direct Replacements


Generic substitution of 2‑bromobenzyl alcohol with its 3‑bromo, 4‑bromo, or non‑halogenated benzyl alcohol counterparts fails because the ortho‑bromo substituent fundamentally alters both the electronic landscape of the aromatic ring and the spatial constraints available for metal‑catalyzed transformations. In palladium‑catalyzed tandem reactions, the ortho‑bromo group enables a unique sequential cross‑coupling/cyclization pathway that is sterically disfavored or mechanistically unavailable with meta‑ or para‑substituted isomers [REFS‑1]. Furthermore, the presence of the bromine atom markedly influences the physical properties and solubility profile compared to unsubstituted benzyl alcohol, affecting work‑up and purification strategies in multi‑step syntheses [REFS‑2]. These differences are not merely incremental; they represent distinct reaction trajectories that require explicit quantitative justification, as detailed in the evidence guide below.

2‑Bromobenzyl Alcohol (CAS 18982‑54‑2) – Quantitative Differentiation Versus Comparators


Superior Reactivity in Palladium‑Catalyzed Tandem Alkynylation/Annulation Over the 2‑Chloro Analog

In a direct head‑to‑head study, 2‑bromobenzyl alcohol demonstrated markedly higher efficiency in the palladium‑catalyzed Sonogashira/cyclization cascade to form dihydroisobenzofurans when compared directly to 2‑chlorobenzyl alcohol. The authors explicitly note that 'this reaction is more efficient with 2‑bromobenzyl alcohol compared to the corresponding chloro derivative' [REFS‑1]. The enhanced reactivity stems from the weaker C–Br bond and superior leaving group ability of bromide in the oxidative addition step, enabling lower catalyst loadings and shorter reaction times.

Palladium catalysis Dihydroisobenzofurans Microwave synthesis

Differentiation in Solid‑State Packing and Crystallinity: Non‑Isostructural Behavior with 2‑Iodobenzyl Alcohol

Despite being isosteric analogs, 2‑bromobenzyl alcohol and 2‑iodobenzyl alcohol exhibit distinctly different crystal packing arrangements. A comparative crystallographic study revealed a non‑isostructural relationship in the solid state, attributed to the unique nature of Br⋯Br interactions that are not observed in the iodo analog [REFS‑1]. This finding has direct implications for procurement decisions involving polymorph control or solid‑form stability.

Crystal engineering Halogen bonding Polymorphism

Unique Fragmentation Pathway in Mass Spectrometry: Ready Loss of Bromine Radical Under Electron Ionization

Under electron ionization (EI) conditions, 2‑bromobenzyl alcohol undergoes a characteristic fragmentation dominated by the loss of a bromine radical, producing an abundant ion that does not contain bromine. This behavior was systematically studied across a series of bromobenzyl alcohols and is attributed to a hydrogen ring‑walk mechanism that displaces the arene‑bonded bromine [REFS‑1]. This spectral fingerprint enables unambiguous identification and differentiation from other isomers or analogs in complex mixtures.

Mass spectrometry Analytical chemistry Metabolite identification

Physical Property Differentiation: Enthalpy of Vaporization and LogP

Quantitative physical property data for 2‑bromobenzyl alcohol are available from validated predictive models and experimental sources, enabling direct comparison with alternative building blocks. The enthalpy of vaporization is estimated at 52.8 ± 3.0 kJ/mol, and the calculated LogP (octanol‑water partition coefficient) is 1.97 (KOWWIN) or 1.81 (ACD/Labs), indicating moderate lipophilicity [REFS‑1]. These values differ from those of unsubstituted benzyl alcohol (LogP ~1.1) and 2‑chlorobenzyl alcohol (LogP ~1.5), impacting solvent selection and partitioning behavior in liquid‑liquid extractions.

Physical chemistry Formulation Pre‑formulation

Solubility Profile: Slightly Soluble in Water, Freely Soluble in Most Organic Solvents

Experimental solubility data from vendor technical datasheets indicate that 2‑bromobenzyl alcohol is slightly soluble in water but freely soluble in most organic solvents [REFS‑1]. This amphiphilic character is a direct consequence of the ortho‑bromo substitution, which increases hydrophobic surface area relative to benzyl alcohol while retaining the polar hydroxyl group. In contrast, unsubstituted benzyl alcohol exhibits higher water solubility (~4 g/100 mL), and 4‑bromobenzyl alcohol may show different solubility due to altered dipole moment.

Solubility Process chemistry Purification

Structural Requirement in Domino Pd‑Catalyzed Chromene Synthesis: Ortho‑Bromo is Mandatory

In a domino palladium‑catalyzed transformation of ortho‑bromobenzyl alcohols to chromenes, the ortho‑bromo substitution pattern is absolutely required for the reaction to proceed. The proposed mechanism involves the formation of a five‑membered palladacycle, which is only geometrically accessible when the bromine atom resides in the ortho position [REFS‑1]. Meta‑ or para‑bromo isomers do not yield the chromene products under the same conditions, underscoring the critical nature of the ortho substitution for this valuable heterocyclic scaffold.

Chromene synthesis Palladium catalysis Domino reactions

High‑Value Application Scenarios for 2‑Bromobenzyl Alcohol (CAS 18982‑54‑2) Based on Quantitative Differentiation Evidence


Microwave‑Assisted Palladium‑Catalyzed Synthesis of Dihydroisobenzofurans

Procure 2‑bromobenzyl alcohol when optimizing the synthesis of dihydroisobenzofuran scaffolds under microwave irradiation. The ortho‑bromo derivative outperforms the 2‑chloro analog in the tandem Sonogashira/cyclization cascade, enabling shorter reaction times (15 min at 130 °C) and lower catalyst loadings (1 mol% Pd) [REFS‑1]. This efficiency advantage is critical for both academic labs seeking rapid analog generation and for process chemists aiming to minimize palladium contamination and cost.

Solid‑State and Polymorph Studies Requiring Distinct Halogen‑Bonding Motifs

For crystal engineering or polymorph screening studies, 2‑bromobenzyl alcohol provides a unique solid‑state packing arrangement characterized by Br⋯Br halogen bonding interactions, which are not observed in the 2‑iodo analog [REFS‑1]. This differentiation makes it the substrate of choice when specific intermolecular interactions are desired to tune material properties such as melting point, solubility, or mechanical stability.

Analytical Method Development and Metabolite Identification Using Mass Spectrometry

Utilize 2‑bromobenzyl alcohol as a model compound or internal standard in GC‑MS method development. Its characteristic electron ionization spectrum, dominated by the loss of a bromine radical, provides a unique and easily identifiable fingerprint that distinguishes it from other benzyl alcohol derivatives [REFS‑1]. This feature simplifies peak assignment and quantification in complex reaction mixtures or biological matrices.

Synthesis of Chromene and Indenol Scaffolds via Palladium‑Catalyzed Domino Reactions

Select 2‑bromobenzyl alcohol when the synthetic target is a chromene or indenol framework. The ortho‑bromo substitution is not merely preferred but mechanistically required for the formation of the key five‑membered palladacycle intermediate that drives the domino transformation to these valuable heterocycles [REFS‑1]. Use of meta‑ or para‑bromo isomers results in no chromene formation, making 2‑bromobenzyl alcohol the only viable starting material for this route.

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